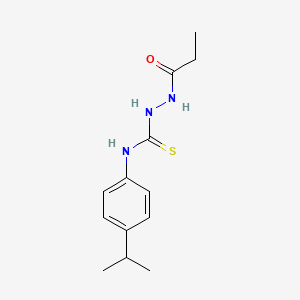

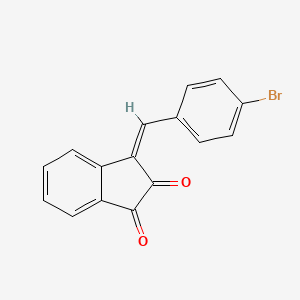

1-(2-anilino-4-methyl-5-pyrimidinyl)ethanone

Vue d'ensemble

Description

1-(2-anilino-4-methyl-5-pyrimidinyl)ethanone belongs to a class of compounds that exhibit a range of biological and chemical properties, including antimicrobial, antitumor activities, and potential as enzyme inhibitors. Its synthesis and study contribute to the broader understanding of pyrimidinone derivatives and their applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves the coupling of diazonium salts with specific ketones in alkaline conditions, followed by various cyclization and substitution reactions to introduce desired functional groups (Edrees, Farghaly, El‐Hag, & Abdalla, 2010). The efficiency and yield of these synthesis methods are crucial for the production of compounds with intended biological or chemical properties.

Molecular Structure Analysis

X-ray diffraction and ab initio calculations are common techniques used to determine the molecular structure of pyrimidinone derivatives. These studies reveal the planarity of the pyrimidinone ring and the positions of substituents, which are essential for understanding the compound's reactivity and interaction with biological targets (Craciun, Huang, & Mager, 1998).

Chemical Reactions and Properties

Pyrimidinones undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and tautomeric shifts, which significantly affect their chemical properties and potential applications. The reactivity of these compounds towards different reagents opens avenues for the synthesis of novel derivatives with enhanced or specific activities (Shawali & Farghaly, 2004).

Physical Properties Analysis

The physical properties of pyrimidinone derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies using X-ray crystallography and computational methods provide insights into the intermolecular interactions and stability of these compounds in various states (Craciun, Custelcean, & Mager, 1999).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different chemical groups, define the versatility of pyrimidinone derivatives in chemical syntheses and their biological activities. Understanding these properties is crucial for designing compounds with targeted functions (Katoh, Hida, Kamitani, Ohkanda, 1998).

Applications De Recherche Scientifique

Antimicrobial and Antitumor Activities

A study by Edrees et al. (2010) synthesized a series of compounds related to pyrimidinones, exhibiting moderate antimicrobial activities. Notably, some compounds demonstrated good cytotoxic activities against a panel of human tumor cell lines, as evaluated by the National Cancer Institute (NCI), USA. This suggests potential applications in developing antitumor drugs (Edrees, Farghaly, El‐Hag, & Abdalla, 2010).

Chemical Synthesis and Corrosion Inhibition

Another research conducted by Hegazy et al. (2012) explored the use of pyrimidinone derivatives as corrosion inhibitors for carbon steel in hydrochloric acid, highlighting their potential application in industrial maintenance and protection. The study found that these compounds acted as mixed (cathodic/anodic) inhibitors, demonstrating a significant correlation between their chemical structure and corrosion inhibition efficiency (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).

Synthesis of Novel Pyrimidine Derivatives

Sušnik et al. (2009) developed a short and efficient sequence for the synthesis of a series of 4-(2-amino-5-thiazolyl)-pyrimidine-2-amines, which are potential protein kinase inhibitors. This research underlines the role of pyrimidinone derivatives in the synthesis of new molecules with potential therapeutic applications (Sušnik, Schnürch, Mihovilovic, Mereiter, & Stanetty, 2009).

Novel Heterocyclic Chalcone Derivatives

Ho and Yao (2013) reported the synthesis of novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore. These derivatives show potential for creating hues on polyester fibers, ranging from greenish-yellow to orange. This application is particularly relevant in the textile industry for dyeing processes (Ho & Yao, 2013).

Solvent Impact on Photokinetics

Ryseck et al. (2013) studied the impact of solvent on the photokinetics of pyrimidinones, which are part of (6-4) photolesions formed from pyrimidine bases on DNA strands. Understanding the photophysical and photochemical properties of pyrimidinones in different solvents can aid in developing better strategies for DNA damage repair and protection against UV radiation (Ryseck, Villnow, Hugenbruch, Schaper, & Gilch, 2013).

Propriétés

IUPAC Name |

1-(2-anilino-4-methylpyrimidin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9-12(10(2)17)8-14-13(15-9)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMPXOFPXGKMEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)C)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-Methyl-2-(phenylamino)pyrimidin-5-yl]ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628333.png)

![methyl {[4-allyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4628343.png)

![2-[(3-phenylpropyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4628345.png)

![N-[3-(propionylamino)phenyl]isonicotinamide](/img/structure/B4628353.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B4628356.png)

![[1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4628359.png)

![2-{[3-(4-isopropylphenyl)propanoyl]amino}benzamide](/img/structure/B4628367.png)

![2,5-dichloro-N-methyl-N-{2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethyl}benzenesulfonamide](/img/structure/B4628371.png)

![ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4628381.png)

![6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628391.png)